molecular formula C18H29N5O B11259406 1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one

Cat. No.: B11259406
M. Wt: 331.5 g/mol
InChI Key: JCDRLJNDYAQCRN-UHFFFAOYSA-N
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Description

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one is a complex organic compound featuring a piperidine and pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazinyl Intermediate: The initial step involves the reaction of piperazine with a suitable halogenated precursor to form the piperazinyl intermediate.

    Coupling with Pyridazine: The piperazinyl intermediate is then coupled with a pyridazine derivative under controlled conditions to form the desired compound.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}pentan-1-one can be compared with similar compounds such as:

    Piperazine Derivatives: These compounds share the piperazine moiety and exhibit similar biological activities, but differ in their specific functional groups and overall structure.

    Pyridazine Derivatives: Compounds containing the pyridazine ring also show comparable properties, but their unique substituents can lead to different applications and activities.

The uniqueness of this compound lies in its combined piperazine and pyridazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H29N5O

Molecular Weight

331.5 g/mol

IUPAC Name

1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C18H29N5O/c1-2-3-7-18(24)23-14-12-22(13-15-23)17-9-8-16(19-20-17)21-10-5-4-6-11-21/h8-9H,2-7,10-15H2,1H3

InChI Key

JCDRLJNDYAQCRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3

Origin of Product

United States

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